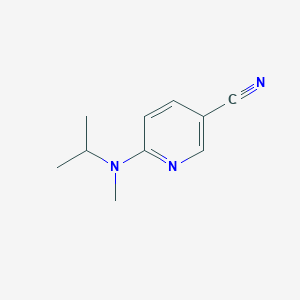![molecular formula C13H16N2O B7469481 4-[(2-Methylmorpholin-4-yl)methyl]benzonitrile](/img/structure/B7469481.png)
4-[(2-Methylmorpholin-4-yl)methyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-Methylmorpholin-4-yl)methyl]benzonitrile, also known as MMBN, is a chemical compound that has been widely studied in the field of medicinal chemistry. It has been found to have potential therapeutic applications in the treatment of various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 4-[(2-Methylmorpholin-4-yl)methyl]benzonitrile is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in cell growth and survival. 4-[(2-Methylmorpholin-4-yl)methyl]benzonitrile has been found to inhibit the activity of protein kinases, which are essential for the growth and survival of cancer cells. It has also been found to inhibit the activity of histone deacetylases, which play a role in the regulation of gene expression.
Biochemical and Physiological Effects
4-[(2-Methylmorpholin-4-yl)methyl]benzonitrile has been found to have several biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the activity of protein kinases and histone deacetylases. In neuronal cells, it has been found to have neuroprotective effects, including the protection of neurons from oxidative stress and the inhibition of neuroinflammation.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 4-[(2-Methylmorpholin-4-yl)methyl]benzonitrile in lab experiments is its high purity. The synthesis method has been optimized to produce 4-[(2-Methylmorpholin-4-yl)methyl]benzonitrile in high purity, which is essential for accurate and reproducible results. However, one of the limitations of using 4-[(2-Methylmorpholin-4-yl)methyl]benzonitrile in lab experiments is its high cost. 4-[(2-Methylmorpholin-4-yl)methyl]benzonitrile is a relatively expensive compound, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 4-[(2-Methylmorpholin-4-yl)methyl]benzonitrile. One area of research is the development of more efficient synthesis methods to reduce the cost of producing 4-[(2-Methylmorpholin-4-yl)methyl]benzonitrile. Another area of research is the investigation of the mechanism of action of 4-[(2-Methylmorpholin-4-yl)methyl]benzonitrile, which may lead to the development of more effective therapeutic applications. Additionally, the potential use of 4-[(2-Methylmorpholin-4-yl)methyl]benzonitrile in combination with other drugs for the treatment of cancer and neurological disorders should be explored.
Synthesis Methods
The synthesis of 4-[(2-Methylmorpholin-4-yl)methyl]benzonitrile involves the reaction of 4-chlorobenzonitrile with 2-methylmorpholine in the presence of a palladium catalyst. The product is then purified using column chromatography to obtain 4-[(2-Methylmorpholin-4-yl)methyl]benzonitrile in high purity. The synthesis of 4-[(2-Methylmorpholin-4-yl)methyl]benzonitrile has been optimized to improve the yield and purity of the product.
Scientific Research Applications
4-[(2-Methylmorpholin-4-yl)methyl]benzonitrile has been extensively studied for its potential therapeutic applications. One of the major areas of research has been in the treatment of cancer. 4-[(2-Methylmorpholin-4-yl)methyl]benzonitrile has been found to inhibit the growth of cancer cells in vitro and in vivo. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 4-[(2-Methylmorpholin-4-yl)methyl]benzonitrile has also been found to inhibit angiogenesis, the formation of new blood vessels, which is essential for the growth and spread of cancer cells.
In addition to its anti-cancer properties, 4-[(2-Methylmorpholin-4-yl)methyl]benzonitrile has also been studied for its potential use in the treatment of neurological disorders. It has been found to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
4-[(2-methylmorpholin-4-yl)methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-11-9-15(6-7-16-11)10-13-4-2-12(8-14)3-5-13/h2-5,11H,6-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAAVSIIZBDCWIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)CC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














